1-[(1-Methylpiperidin-4-yl)methyl]piperazine
Overview
Description
1-[(1-Methylpiperidin-4-yl)methyl]piperazine is a chemical compound with the CAS Number: 496808-04-9 . It has a molecular weight of 197.32 . The IUPAC name for this compound is 1-[(1-methyl-4-piperidinyl)methyl]piperazine .
Synthesis Analysis
The synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine involves the reaction of 1-Methylpiperazine with sodium triacetoxyborohydride and acetic acid in a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane . The reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of 1-[(1-Methylpiperidin-4-yl)methyl]piperazine is represented by the InChI code: 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3 . The SMILES string for this compound is CN1CCC(CC1)CN2CCNCC2 .Physical And Chemical Properties Analysis
1-[(1-Methylpiperidin-4-yl)methyl]piperazine is a white to pale cream fused solid . It has a melting point of 25.0-32.0°C .Scientific Research Applications
Synthesis and Therapeutic Potential
- A potent calcitonin gene-related peptide (CGRP) receptor antagonist, involving a molecule similar to 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, has been developed. This antagonist demonstrates the potential of such compounds in synthesizing therapeutics targeting CGRP receptors, which are significant in treating migraines and other disorders (Cann et al., 2012).
Binding and Interaction with Biological Molecules
- A study on the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) reveals insights into the pharmacokinetic mechanism of drugs containing piperazine structures. This highlights the relevance of such compounds in understanding drug-protein interactions and drug delivery mechanisms (Karthikeyan et al., 2015).
Computational Docking Studies
- Piperazine-1-yl-1H-indazole derivatives, which include structures similar to 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, have been synthesized and subjected to docking studies. These studies demonstrate the importance of such compounds in the field of medicinal chemistry, particularly in drug design and molecular interaction modeling (Balaraju et al., 2019).
CO2 Capture and Environmental Applications
- The compound piperazine/4-hydroxy-1-methylpiperidine, similar to 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, has been evaluated for CO2 capture from flue gas. Its effectiveness in CO2 cyclic capacity and absorption rate suggests the potential use of piperazine derivatives in environmental applications, particularly in carbon capture technologies (Du et al., 2017).
Antiproliferative and Biofilm Inhibitory Activities
- Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown potent antibacterial efficacies and biofilm inhibition activities. This indicates the potential of piperazine derivatives in developing new antibacterial agents and treatments for infections related to biofilms (Mekky & Sanad, 2020).
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H319 and H335, indicating that it causes serious eye irritation and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[(1-methylpiperidin-4-yl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEQUMWEQWWIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371720 | |
Record name | 1-[(1-methylpiperidin-4-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Methylpiperidin-4-yl)methyl]piperazine | |
CAS RN |
496808-04-9 | |
Record name | 1-[(1-Methyl-4-piperidinyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496808-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1-methylpiperidin-4-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 496808-04-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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